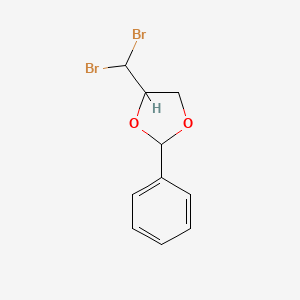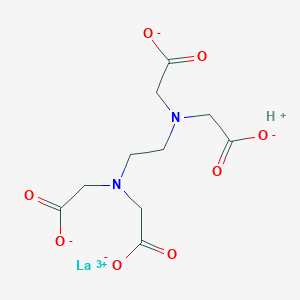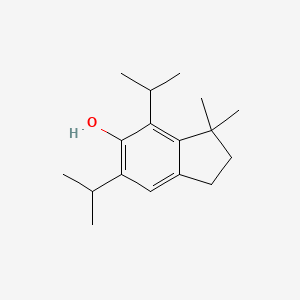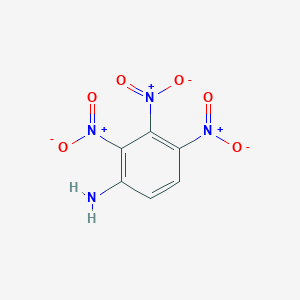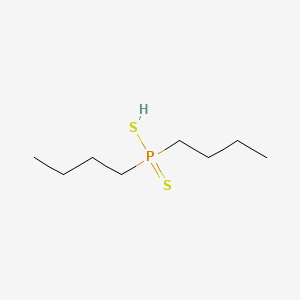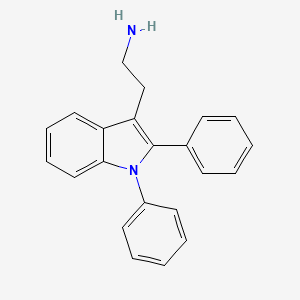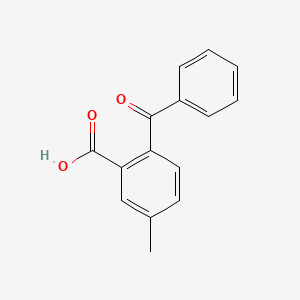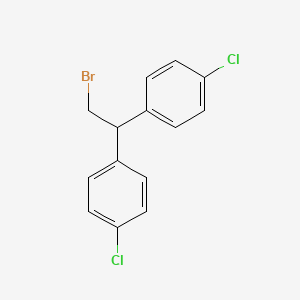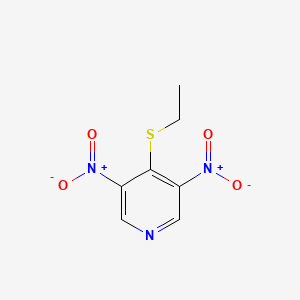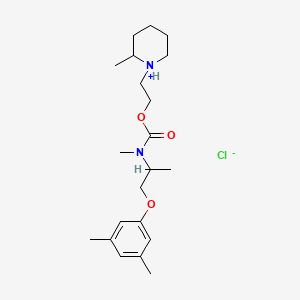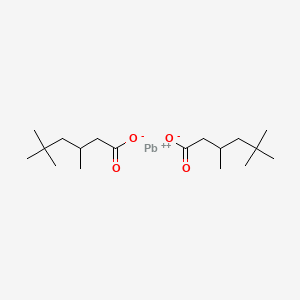
Hexanoic acid, 3,5,5-trimethyl-, lead salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 3,5,5-trimethyl-, lead salt is a chemical compound with the molecular formula C9H19O2Pb. It is a lead salt derivative of 3,5,5-trimethylhexanoic acid. This compound is known for its unique chemical properties and applications in various fields, including industrial and scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 3,5,5-trimethyl-, lead salt typically involves the reaction of 3,5,5-trimethylhexanoic acid with a lead-containing reagent. One common method is to react 3,5,5-trimethylhexanoic acid with lead(II) oxide or lead(II) acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to facilitate the formation of the lead salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 3,5,5-trimethyl-, lead salt can undergo various chemical reactions, including:
Oxidation: The lead component can be oxidized under certain conditions, leading to the formation of lead oxides.
Reduction: The compound can be reduced to form lead metal and the corresponding carboxylic acid.
Substitution: The lead ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed
Oxidation: Lead oxides and 3,5,5-trimethylhexanoic acid.
Reduction: Lead metal and 3,5,5-trimethylhexanoic acid.
Substitution: New metal salts and 3,5,5-trimethylhexanoic acid.
Applications De Recherche Scientifique
Hexanoic acid, 3,5,5-trimethyl-, lead salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of specialized coatings, lubricants, and plasticizers
Mécanisme D'action
The mechanism of action of Hexanoic acid, 3,5,5-trimethyl-, lead salt involves its interaction with molecular targets such as enzymes and cellular membranes. The lead ion can bind to sulfhydryl groups in proteins, affecting their function and leading to cellular toxicity. Additionally, the compound can disrupt cellular processes by interfering with ion channels and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid, 3,5,5-trimethyl-: The parent compound without the lead ion.
Hexanoic acid, 3,5,5-trimethyl-, tetradec-5-yl ester: An ester derivative with different chemical properties.
Hexanoic acid, 3,5,5-trimethyl-, hexadecyl ester: Another ester derivative with a longer alkyl chain
Uniqueness
Hexanoic acid, 3,5,5-trimethyl-, lead salt is unique due to the presence of the lead ion, which imparts distinct chemical and physical properties. This compound’s ability to undergo specific reactions and its applications in various fields make it a valuable subject of study in both academic and industrial research .
Propriétés
Numéro CAS |
23621-79-6 |
|---|---|
Formule moléculaire |
C18H34O4Pb |
Poids moléculaire |
521 g/mol |
Nom IUPAC |
lead(2+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Pb/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
HHCUBIIYLQMHJR-UHFFFAOYSA-L |
SMILES canonique |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


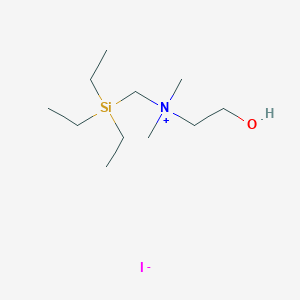
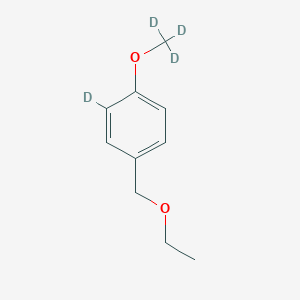
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)

